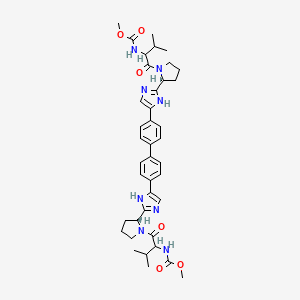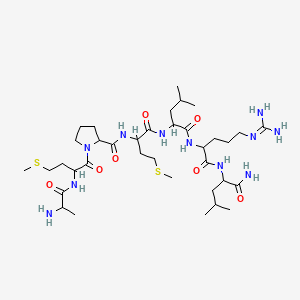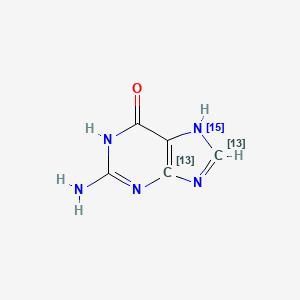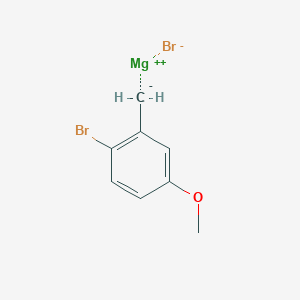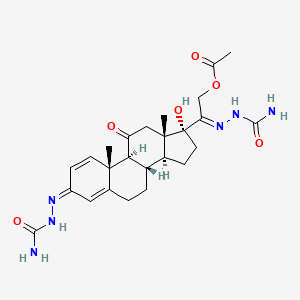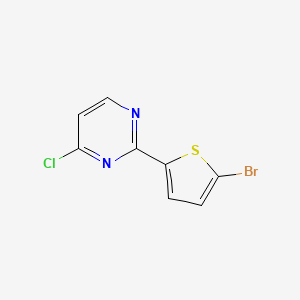
3-Hydroxy Cyproconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Cyproconazole is a derivative of cyproconazole, a broad-spectrum triazole fungicide. Cyproconazole is widely used in agriculture to protect crops such as cereals, coffee, sugar beet, fruit trees, and grapes from fungal diseases . The compound is known for its effectiveness in inhibiting fungal growth by targeting specific enzymes involved in sterol biosynthesis .
Preparation Methods
The synthesis of 3-Hydroxy Cyproconazole involves several steps, starting from 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. This compound undergoes an epoxidation reaction with a sulfur-containing agent in a weak polarity organic solvent in the presence of an alkali . The resulting product is then condensed with 1,2,4-triazole in the presence of a catalyst to obtain the crude product. The crude product is further processed to obtain high-purity this compound through a series of washing, desolvation, and heating steps .
Chemical Reactions Analysis
3-Hydroxy Cyproconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols and other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy Cyproconazole has several applications in scientific research:
Mechanism of Action
3-Hydroxy Cyproconazole exerts its effects by inhibiting the demethylation step in the biosynthesis of sterols, which are essential components of fungal cell membranes . This inhibition disrupts fungal growth and prevents the formation of new fungal cells. The compound specifically targets the enzyme lanosterol-14α-demethylase (CYP51), which is crucial for sterol biosynthesis .
Comparison with Similar Compounds
3-Hydroxy Cyproconazole is similar to other triazole fungicides such as epoxiconazole and propiconazole . it has unique properties that make it particularly effective against certain fungal species. For example, it has a higher affinity for the CYP51 enzyme, making it more potent in inhibiting fungal growth . Other similar compounds include triadimefon and difenoconazole, which also belong to the triazole class of fungicides .
Properties
CAS No. |
1075720-65-8 |
|---|---|
Molecular Formula |
C15H18ClN3O2 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C15H18ClN3O2/c1-14(20,11-2-3-11)15(21,8-19-10-17-9-18-19)12-4-6-13(16)7-5-12/h4-7,9-11,20-21H,2-3,8H2,1H3 |
InChI Key |
NUFIGGFDCSFXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



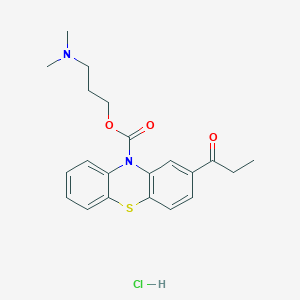
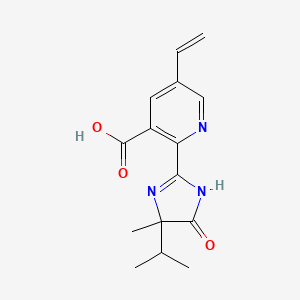
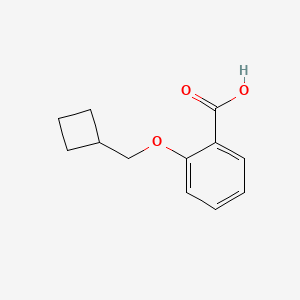
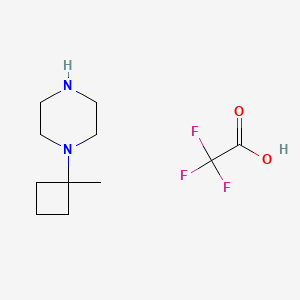
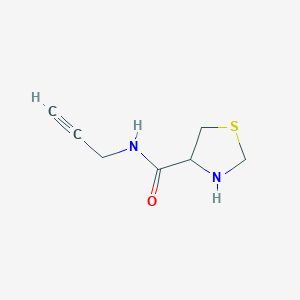
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)
